![molecular formula C10H16 B13795798 Tricyclo[6.2.0.03,6]decane CAS No. 277-87-2](/img/structure/B13795798.png)
Tricyclo[6.2.0.03,6]decane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tricyclo[6.2.0.03,6]decane is a unique organic compound characterized by its three-dimensional cage-like structure. This compound is a member of the tricyclic hydrocarbons family and is known for its rigidity and stability. The structure of this compound consists of three interconnected cycloalkane rings, which contribute to its distinctive properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tricyclo[6.2.0.03,6]decane can be achieved through various methods. One notable method involves the photodimerization of 1,5-diaryl-1,4-pentadien-3-ones. This reaction proceeds via a diradical stepwise mechanism through the triplet excited state with asynchronous ring closure . The reaction conditions typically involve solar irradiation using a Pyrex flask, and the products are characterized by infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometric methods .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of photodimerization and other synthetic routes can be scaled up for industrial applications. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
化学反应分析
Types of Reactions
Tricyclo[6.2.0.03,6]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons.
Substitution: Substitution reactions, particularly halogenation, can introduce halogen atoms into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce simpler hydrocarbons. Substitution reactions typically result in halogenated derivatives of this compound.
科学研究应用
Tricyclo[6.2.0.03,6]decane has several scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity and stability of tricyclic hydrocarbons.
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological activity.
Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
作用机制
The mechanism of action of Tricyclo[6.2.0.03,6]decane involves its interaction with various molecular targets. The compound’s cage-like structure allows it to fit into specific binding sites, influencing molecular pathways and reactions. The diradical mechanism observed in its photodimerization reactions highlights its ability to form stable intermediates and products .
相似化合物的比较
Similar Compounds
Tricyclo[4.3.1.03,7]decane:
Tricyclo[5.2.1.02,6]decane: Another tricyclic hydrocarbon with a different ring configuration, often used in studies of hydrocarbon reactivity.
Uniqueness
Tricyclo[6.2.0.03,6]decane is unique due to its specific ring arrangement and the resulting stability and rigidity. Its ability to undergo photodimerization and form stable intermediates sets it apart from other tricyclic hydrocarbons.
属性
CAS 编号 |
277-87-2 |
|---|---|
分子式 |
C10H16 |
分子量 |
136.23 g/mol |
IUPAC 名称 |
tricyclo[6.2.0.03,6]decane |
InChI |
InChI=1S/C10H16/c1-2-8-6-10-4-3-9(10)5-7(1)8/h7-10H,1-6H2 |
InChI 键 |
BQVPJCNZRNQELG-UHFFFAOYSA-N |
规范 SMILES |
C1CC2C1CC3CCC3C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[Bis(2-chloroethyl)amino]-2-oxo-1,3,2lambda5-dioxaphosphinan-5-one](/img/structure/B13795718.png)
![Benzo[c]tellurophen-1(3H)-one](/img/structure/B13795725.png)

![[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate](/img/structure/B13795739.png)
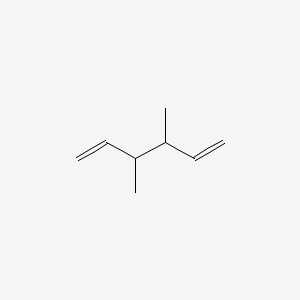
![(2S,5R,7R)-2,8,8-trimethyl-1-azatricyclo[3.2.1.02,7]octane](/img/structure/B13795757.png)
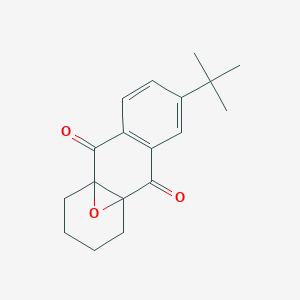

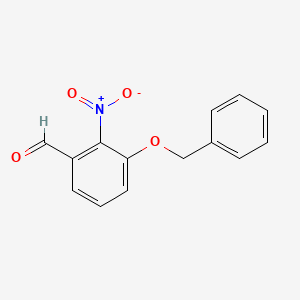
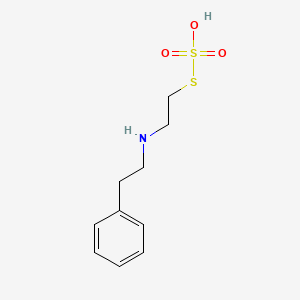
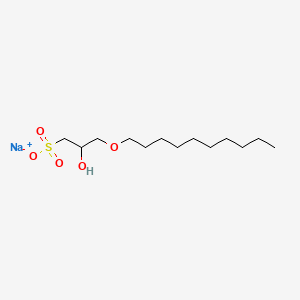

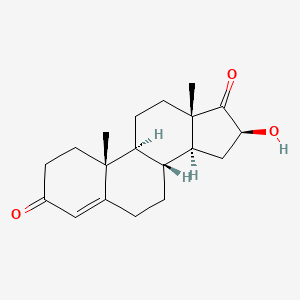
![1H-Pyrrolo[2,3-B]pyridine-3-methanamine, 4-bromo-N,N-dimethyl-1-[tris(1-methylethyl)silyl]-](/img/structure/B13795801.png)
